molecular formula C7H12N2S B065003 2-Thiazolamine, 5-methyl-N-propyl- CAS No. 167710-13-6

2-Thiazolamine, 5-methyl-N-propyl-

Cat. No. B065003
CAS RN: 167710-13-6
M. Wt: 156.25 g/mol
InChI Key: QWHJOWSNEIRPNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Thiazolamine, 5-methyl-N-propyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. The compound is a thiazole derivative that can be synthesized using various methods.

Mechanism of Action

The mechanism of action of 2-Thiazolamine, 5-methyl-N-propyl- is not yet fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways in cells. For example, the compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been shown to activate the nuclear factor-κB (NF-κB) signaling pathway, which regulates the expression of genes involved in immune and inflammatory responses.
Biochemical and Physiological Effects:
2-Thiazolamine, 5-methyl-N-propyl- has been shown to have a range of biochemical and physiological effects. For example, it has been shown to inhibit the growth of various bacterial and fungal species, including Staphylococcus aureus and Candida albicans. It has also been shown to reduce inflammation in animal models of arthritis and to induce apoptosis (programmed cell death) in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-Thiazolamine, 5-methyl-N-propyl- in lab experiments is its broad range of biological activities. This makes it a versatile compound that can be used in a variety of different research applications. However, one limitation of using the compound is that its mechanism of action is not yet fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are many potential future directions for research on 2-Thiazolamine, 5-methyl-N-propyl-. One area of interest is the development of the compound as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another potential direction is the investigation of the compound's effects on the immune system, particularly in the context of autoimmune diseases such as multiple sclerosis. Additionally, further research is needed to fully understand the compound's mechanism of action and to identify any potential side effects or safety concerns.

Synthesis Methods

The synthesis of 2-Thiazolamine, 5-methyl-N-propyl- can be achieved through several methods. One of the most commonly used methods is the reaction of 5-methyl-1,3-thiazol-2-amine with n-propyl bromide in the presence of a strong base such as potassium carbonate. The reaction takes place under reflux conditions and yields 2-Thiazolamine, 5-methyl-N-propyl- as a white crystalline solid.

Scientific Research Applications

2-Thiazolamine, 5-methyl-N-propyl- has been the subject of numerous scientific studies due to its potential applications in medicine. The compound has been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It has also been shown to have potential as a therapeutic agent for the treatment of neurodegenerative diseases.

properties

CAS RN

167710-13-6

Molecular Formula

C7H12N2S

Molecular Weight

156.25 g/mol

IUPAC Name

5-methyl-N-propyl-1,3-thiazol-2-amine

InChI

InChI=1S/C7H12N2S/c1-3-4-8-7-9-5-6(2)10-7/h5H,3-4H2,1-2H3,(H,8,9)

InChI Key

QWHJOWSNEIRPNF-UHFFFAOYSA-N

SMILES

CCCNC1=NC=C(S1)C

Canonical SMILES

CCCNC1=NC=C(S1)C

synonyms

2-Thiazolamine, 5-methyl-N-propyl-

Origin of Product

United States

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